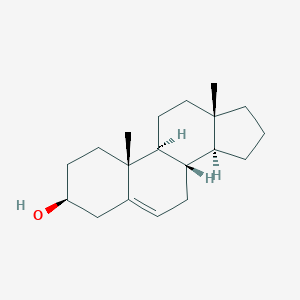

Androst-5-en-3beta-ol

Descripción general

Descripción

Androst-5-en-3beta-ol, also known as dehydroepiandrosterone, is a naturally occurring steroid hormone. It is a precursor to both androgens and estrogens, which are essential for various physiological functions. This compound is primarily produced in the adrenal glands, gonads, and brain. It plays a significant role in the biosynthesis of testosterone and estrogen, making it crucial for maintaining hormonal balance in the body .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Androst-5-en-3beta-ol typically involves the reduction of dehydroepiandrosterone acetate. This process can be achieved using various reducing agents such as lithium aluminum hydride or sodium borohydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound often involves microbial transformation. Specific strains of microorganisms, such as Rhizopus nigricans, are used to convert sterols into this compound. This biotechnological approach is preferred due to its efficiency and cost-effectiveness .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form androst-5-ene-3,17-dione. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: The compound can be reduced to form androst-5-ene-3beta,17beta-diol using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions, particularly at the hydroxyl group, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

Oxidation: Androst-5-ene-3,17-dione.

Reduction: Androst-5-ene-3beta,17beta-diol.

Substitution: Various ester and ether derivatives.

Aplicaciones Científicas De Investigación

Androst-5-en-3beta-ol has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various steroidal compounds.

Biology: The compound is studied for its role in the biosynthesis of sex hormones.

Medicine: this compound is investigated for its potential therapeutic effects in conditions like adrenal insufficiency and aging.

Industry: It is used in the production of steroidal drugs and supplements.

Mecanismo De Acción

Androst-5-en-3beta-ol exerts its effects by serving as a precursor to androgens and estrogens. It is converted into testosterone and estradiol through enzymatic reactions involving 3beta-hydroxysteroid dehydrogenase and aromatase. These hormones then bind to their respective receptors to regulate various physiological processes, including reproductive function, immune response, and metabolism .

Comparación Con Compuestos Similares

Androstenediol: Androst-5-ene-3beta,17beta-diol.

Androstenedione: Androst-4-ene-3,17-dione.

Dehydroepiandrosterone: Androst-5-en-3beta-ol-17-one.

Comparison: this compound is unique due to its dual role as a precursor to both androgens and estrogens. Unlike androstenediol, which primarily converts to testosterone, this compound can be converted to both testosterone and estradiol. This makes it a versatile compound in the biosynthesis of sex hormones .

Actividad Biológica

Androst-5-en-3β-ol, a steroidal compound, has garnered interest due to its diverse biological activities, including effects on hormone signaling, antimicrobial properties, and potential therapeutic applications in various health conditions. This article delves into the biological activity of Androst-5-en-3β-ol, supported by research findings, case studies, and data tables summarizing its effects.

1. Hormonal Activity

Androst-5-en-3β-ol is known to interact with androgen and estrogen receptors, influencing various physiological processes. It has been shown to act as a selective modulator of androgen signaling pathways, which is significant in the context of prostate cancer treatment.

Case Study: Prostate Cancer Research

A study evaluated the effects of derivatives of Androst-5-en-3β-ol on androgen receptor signaling in prostate cancer cell lines (LNCaP and LAPC-4). The candidate compound demonstrated a reduction in androgen receptor transcriptional activity and protein levels, suggesting potential as an anti-androgenic agent .

2. Antimicrobial Properties

Research has indicated that Androst-5-en-3β-ol possesses antimicrobial properties. A comparative study on various nitrogen-containing derivatives of steroids showed that modifications at specific positions enhanced antibacterial activity.

| Compound | MIC (mg/mL) | MBC (mg/mL) | Activity |

|---|---|---|---|

| 19 | 0.000015 | 0.0003 | Strong |

| 27 | 0.30 | 0.60 | Weak |

The presence of specific functional groups was found to significantly influence the antibacterial efficacy of these compounds .

3. Inhibition of Cholesterol Synthesis

Androst-5-en-3β-ol has been shown to inhibit hepatic cholesterol synthesis when administered in vivo. In an experimental study involving mice, the compound demonstrated a capacity to reduce cholesterol levels without supporting the growth of certain microorganisms .

Experimental Findings

The compound did not facilitate growth or molting in various organisms but was effective in forming liposomes with egg lecithin, indicating its potential as a cholesterol-lowering agent .

4. Neuroprotective Effects

Emerging research suggests that Androst-5-en-3β-ol may have neuroprotective properties. It has been implicated in the inhibition of neuroinflammation pathways and oxidative stress responses.

The compound has been reported to:

- Inhibit NF-kB activation.

- Stimulate antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase.

These actions suggest a protective role against neurodegenerative conditions .

5. Summary of Biological Activities

The following table summarizes the key biological activities associated with Androst-5-en-3β-ol:

| Activity Type | Description |

|---|---|

| Hormonal Modulation | Selective modulation of androgen receptor signaling; potential anti-cancer activity |

| Antimicrobial Activity | Effective against various bacterial strains; structure-dependent efficacy |

| Cholesterol Inhibition | Reduces hepatic cholesterol synthesis; does not support growth in certain microorganisms |

| Neuroprotection | Inhibits neuroinflammation; enhances antioxidant defenses |

Propiedades

IUPAC Name |

(3S,8S,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h5,14-17,20H,3-4,6-12H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFPAZBMEUSVNA-DYKIIFRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC1C3CC=C4CC(CCC4(C3CC2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@H]1[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1476-64-8 | |

| Record name | Androst-5-en-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANDROSTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/498C13Y7JP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.